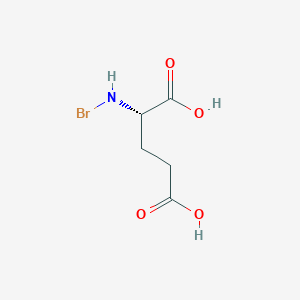
5-Isobutyl-3-methyl-2-(methylthio)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-3-methyl-2-(methylthio)pyrazine: is an organic compound with the molecular formula C10H16N2S and a molecular weight of 196.312 g/mol . It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-3-methyl-2-(methylthio)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-isobutylpyrazine with a methylthio group donor in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-3-methyl-2-(methylthio)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Isobutyl-3-methyl-2-(methylthio)pyrazine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the study of biomolecule-ligand interactions .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used as a flavor and fragrance agent due to its distinctive odor profile .
Mechanism of Action
The mechanism by which 5-Isobutyl-3-methyl-2-(methylthio)pyrazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its strong odor and use in flavoring.
2-Isobutyl-3-methylpyrazine: Another pyrazine derivative with similar structural features.
3,5-Dimethyl-2-isobutylpyrazine: Shares the isobutyl group but differs in the position of methyl groups.
Uniqueness: 5-Isobutyl-3-methyl-2-(methylthio)pyrazine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group differentiates it from other similar pyrazines and contributes to its specific applications in various fields .
Properties
CAS No. |
78246-17-0 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)-2-methylsulfanylpyrazine |
InChI |
InChI=1S/C10H16N2S/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
InChI Key |
OYANNTFZVSVJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1SC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)




![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)


![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)



